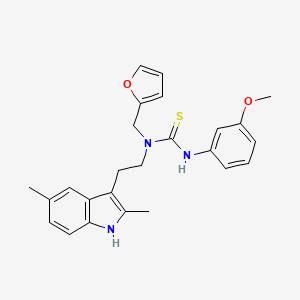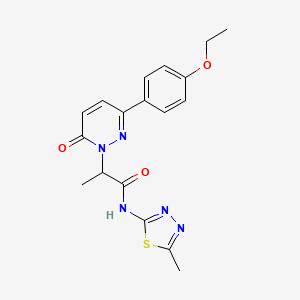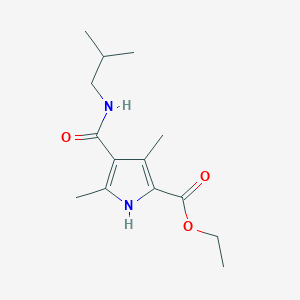
2-Amino-4,5-dichlorobenzaldehyde
Vue d'ensemble
Description
2-Amino-4,5-dichlorobenzaldehyde is an organic compound with the molecular formula C7H5Cl2NO. It is a derivative of benzaldehyde, where the benzene ring is substituted with two chlorine atoms and an amino group. This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Amino-4,5-dichlorobenzaldehyde can be synthesized through several methods. One common approach involves the chlorination of 2-amino-benzaldehyde, followed by purification processes to isolate the desired product. The reaction typically requires the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated purification systems .
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-4,5-dichlorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the benzene ring .
Applications De Recherche Scientifique
2-Amino-4,5-dichlorobenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe for biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-4,5-dichlorobenzaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichlorobenzaldehyde: Similar in structure but lacks the amino group.
2-Amino-3,5-dichlorobenzaldehyde: Differently substituted on the benzene ring.
2-Amino-4-chlorobenzaldehyde: Contains only one chlorine atom.
Uniqueness
2-Amino-4,5-dichlorobenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
IUPAC Name |
2-amino-4,5-dichlorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-1-4(3-11)7(10)2-6(5)9/h1-3H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQLKBWVGBYRNQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3-chloro-2-methylphenyl)-2-(4-morpholino-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2363271.png)
methanone](/img/structure/B2363274.png)




![6-Methyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2363283.png)

![N-cyclopropyl-N-[(4-methoxyphenyl)methyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B2363286.png)
![4-cyano-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2363288.png)
![Tert-butyl 5-(difluoromethyl)-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2363289.png)
![(2-Methyl-2,3-dihydroindol-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2363290.png)
![6-Propylpyrazolo[1,5-a]pyrimidin-3-amine;hydrochloride](/img/structure/B2363292.png)

